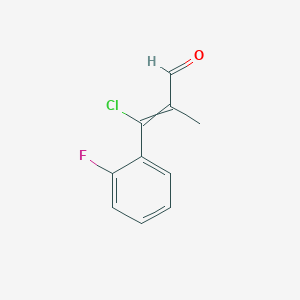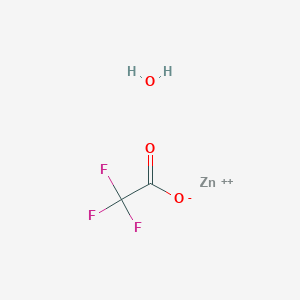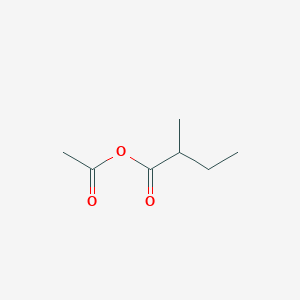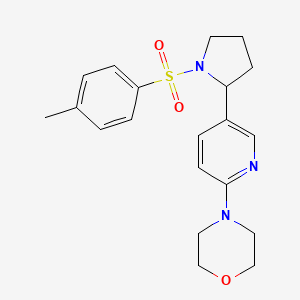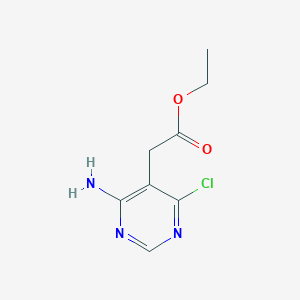
rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid” is a cyclopropane derivative. Cyclopropane compounds are known for their strained ring structure, which imparts unique chemical properties. This particular compound features ethoxycarbonyl and carboxylic acid functional groups, making it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane derivatives typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a cyclopropane ring. For this specific compound, the starting materials might include an alkene with ethoxycarbonyl and isopropyl groups. The reaction conditions would likely involve a solvent such as diethyl ether or dichloromethane, and the reaction would be carried out at low temperatures to control the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process would be scaled up from laboratory methods, ensuring high yield and purity of the final product. Continuous flow reactors might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Cyclopropane derivatives can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different products.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclopropane derivatives.
科学的研究の応用
Chemistry
Cyclopropane derivatives are used as intermediates in organic synthesis. Their strained ring structure makes them reactive and useful for constructing more complex molecules.
Biology
In biological research, cyclopropane derivatives can be used to study enzyme mechanisms and protein interactions due to their unique chemical properties.
Medicine
Some cyclopropane derivatives have been investigated for their potential as pharmaceutical agents, particularly in the development of antiviral and anticancer drugs.
Industry
In the industrial sector, cyclopropane derivatives are used in the synthesis of agrochemicals, fragrances, and polymers.
作用機序
The mechanism of action for cyclopropane derivatives depends on their specific application. In medicinal chemistry, they might interact with biological targets such as enzymes or receptors, altering their activity. The strained ring structure can facilitate binding to these targets, enhancing the compound’s efficacy.
類似化合物との比較
Similar Compounds
- Cyclopropane-1,1-dicarboxylic acid
- Cyclopropane-1,2-dicarboxylic acid
- Ethyl cyclopropanecarboxylate
Uniqueness
The presence of both ethoxycarbonyl and carboxylic acid groups in “rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid” makes it unique. These functional groups provide multiple sites for chemical reactions, enhancing its versatility in synthetic applications.
特性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
(1R,2R)-2-ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-4-14-9(13)10(6(2)3)5-7(10)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t7-,10+/m0/s1 |
InChIキー |
PWBFLHITHZBGRY-OIBJUYFYSA-N |
異性体SMILES |
CCOC(=O)[C@]1(C[C@H]1C(=O)O)C(C)C |
正規SMILES |
CCOC(=O)C1(CC1C(=O)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]](/img/structure/B11818820.png)

![6-Azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11818825.png)
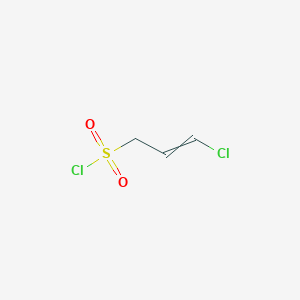


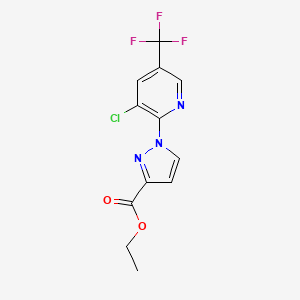
![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)
